![molecular formula C12H18ClNO2 B13474936 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety substituted with two methoxy groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like boron tribromide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Boron tribromide, lithium aluminum hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A potent serotonin receptor agonist with hallucinogenic effects.
2,5-Dimethoxyamphetamine (DMA): A psychoactive compound with stimulant and hallucinogenic properties.
Uniqueness
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10;/h5-7,10,13H,3-4,8H2,1-2H3;1H |
InChI Key |
VZSQCQHVSCPJOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


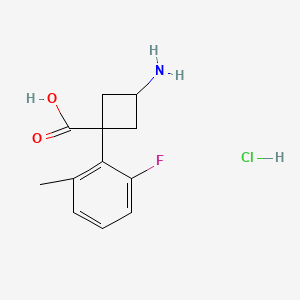
![3-Bromo-5-[(fluorosulfonyl)oxy]benzoic acid](/img/structure/B13474862.png)
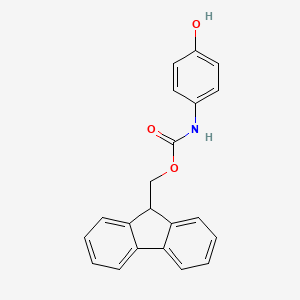


![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
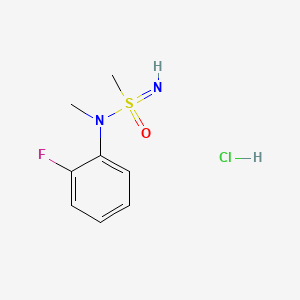
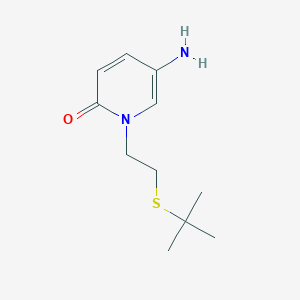
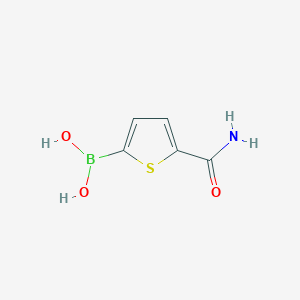
![Potassium;trifluoro-[2-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B13474899.png)

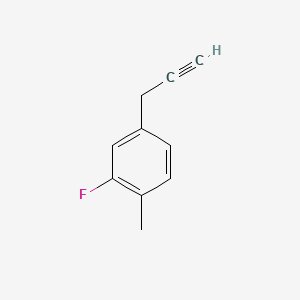

amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
